molecular formula C20H24BrNO6 B4000131 4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid

4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid

Cat. No.: B4000131
M. Wt: 454.3 g/mol
InChI Key: BHQGTYHDTFWJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with a morpholine ring through an oxybutyl linker, and is further associated with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine typically involves a multi-step process. One common method starts with the bromination of naphthalene to produce 1-bromonaphthalene. This intermediate is then reacted with butyl bromide in the presence of a base to form 1-bromo-2-naphthyl butyl ether. The next step involves the reaction of this ether with morpholine under suitable conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine involves its interaction with specific molecular targets. The bromonaphthalene moiety can intercalate with DNA, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-naphthaleneboronic acid: Shares the bromonaphthalene structure but differs in its functional groups and applications.

    1-Bromonaphthalene: A simpler compound with similar reactivity but lacks the morpholine and oxalic acid components.

Uniqueness

4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid is unique due to its combination of a bromonaphthalene moiety with a morpholine ring and oxalic acid. This structural complexity allows for diverse reactivity and a wide range of applications in various fields of research.

Properties

IUPAC Name

4-[4-(1-bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2.C2H2O4/c19-18-16-6-2-1-5-15(16)7-8-17(18)22-12-4-3-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h1-2,5-8H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQGTYHDTFWJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid
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4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid
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4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid
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4-[4-(1-Bromonaphthalen-2-yl)oxybutyl]morpholine;oxalic acid

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